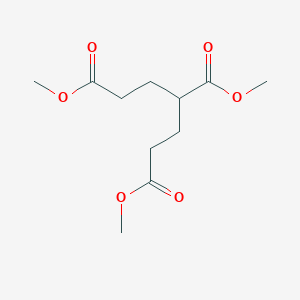

Trimethyl pentane-1,3,5-tricarboxylate

Description

Contextualization of Trimethyl Pentane-1,3,5-Tricarboxylate within Polycarboxylic Acid Ester Chemistry

This compound, identified by its CAS number 5464-63-1, is a triester derivative of pentane-1,3,5-tricarboxylic acid. nih.gov Its molecular structure consists of a five-carbon aliphatic chain, the pentane (B18724) backbone, with methyl ester groups attached at the first, third, and fifth carbon positions. This arrangement distinguishes it fundamentally from its aromatic counterparts, such as trimethyl benzene-1,3,5-tricarboxylate (B1238097), where the functional groups are appended to a rigid benzene (B151609) ring. The aliphatic nature of the pentane backbone imparts a higher degree of conformational flexibility compared to the planar and rigid structure of aromatic tricarboxylates. This flexibility is a key determinant of its physical and chemical properties, influencing its solubility, reactivity, and potential applications.

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). This straightforward reaction highlights the accessibility of this compound for research and development.

Role of Tricarboxylate Building Blocks in Reticular Chemistry and Materials Science

Reticular chemistry, a field focused on the design and synthesis of crystalline solids from molecular building blocks, heavily relies on linker molecules to construct extended networks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Tricarboxylate building blocks are particularly valuable in this context due to their ability to connect with multiple metal centers or organic nodes, leading to the formation of three-dimensional structures with high porosity and stability.

While aromatic tricarboxylates like trimesic acid are more commonly employed in the synthesis of well-known MOFs, the use of aliphatic tricarboxylates is an emerging area with the potential to create novel materials with unique properties. The ester groups of this compound can be hydrolyzed to yield the corresponding tricarboxylic acid, which can then act as a linker in the formation of coordination polymers. The inherent flexibility of the aliphatic backbone can lead to the formation of dynamic frameworks that may exhibit guest-responsive behaviors.

Distinctive Features and Research Potential of the Pentane Backbone in Tricarboxylates

The pentane backbone of this compound offers several distinctive features that are of significant interest in materials science. Unlike rigid aromatic linkers, the single C-C bonds in the pentane chain allow for a greater degree of rotational freedom. This conformational flexibility can influence the topology and pore structure of the resulting frameworks, potentially leading to materials with tunable properties.

The non-planar geometry of the pentane backbone, a consequence of sp3 hybridization, can also direct the formation of non-centrosymmetric or chiral frameworks, which are of interest for applications in enantioselective separations and catalysis. Furthermore, the aliphatic nature of the backbone can enhance the solubility of the resulting materials in organic solvents, facilitating their processing and integration into various devices. The research potential lies in exploring how the length and substitution pattern of the aliphatic chain can be systematically varied to fine-tune the properties of the resulting materials for specific applications.

Current Research Gaps and Future Outlook for this compound Studies

Despite its potential, the research landscape for this compound and other aliphatic tricarboxylates remains less explored compared to their aromatic analogs. A significant research gap exists in the systematic investigation of how the flexibility and conformational dynamics of the pentane backbone influence the assembly and properties of coordination polymers. There is a need for more detailed structural and computational studies to understand the interplay between the linker's conformation and the resulting framework's architecture and function.

The future outlook for this compound studies is promising. A key area of future research will likely focus on its application in the synthesis of novel MOFs and COFs with tailored properties for gas storage, separation, and catalysis. Investigating the impact of the aliphatic backbone on the mechanical and thermal stability of these materials is another critical research direction. Furthermore, exploring the derivatization of the pentane backbone to introduce additional functionalities could open up new avenues for the development of advanced materials with complex and programmable behaviors. As the demand for new materials with specific functionalities grows, the unique attributes of aliphatic tricarboxylates like this compound are expected to garner increasing attention from the scientific community.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5464-63-1 |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molecular Weight | 246.26 g/mol |

| Boiling Point | 281.1 °C at 760 mmHg |

| Density | 1.114 g/cm³ |

| Synonyms | 1,3,5-Pentanetricarboxylic acid trimethyl ester, 1,3,5-trimethyl pentane-1,3,5-tricarboxylate |

| Sources: nih.govechemi.comguidechem.comchemicalbook.comchemicalbook.commolecularinfo.comchemicalbook.comchemicalbook.com |

Table 2: Comparative Properties of Aliphatic vs. Aromatic Tricarboxylate Methyl Esters

| Property | This compound (Aliphatic) | Trimethyl benzene-1,3,5-tricarboxylate (Aromatic) |

| Molecular Formula | C₁₁H₁₈O₆ | C₁₂H₁₂O₆ |

| Molecular Weight | 246.26 g/mol | 252.22 g/mol |

| Backbone Structure | Flexible, non-planar | Rigid, planar |

| CAS Number | 5464-63-1 | 2672-58-4 |

| Melting Point | Not reported | 145-147 °C |

| Sources: nih.govnih.govsigmaaldrich.comnih.gov1stsci.com |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl pentane-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWAMGSZOXWVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280083 | |

| Record name | trimethyl pentane-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-63-1 | |

| Record name | NSC15393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl pentane-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Trimethyl Pentane 1,3,5 Tricarboxylate

Established Esterification Routes from Pentane-1,3,5-Tricarboxylic Acid

The most common and established method for synthesizing trimethyl pentane-1,3,5-tricarboxylate is through the esterification of pentane-1,3,5-tricarboxylic acid. This process involves the conversion of the three carboxylic acid groups on the pentane (B18724) backbone into their corresponding methyl esters.

Acid-Catalyzed Direct Esterification

The primary method for the synthesis of this compound is the acid-catalyzed direct esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). masterorganicchemistry.com This reaction, known as Fischer esterification, utilizes an acid catalyst to facilitate the nucleophilic attack of methanol on the carbonyl carbons of the carboxylic acid groups. masterorganicchemistry.com

C₅H₈(COOH)₃ + 3CH₃OH ⇌ C₅H₈(COOCH₃)₃ + 3H₂O

Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this process. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. masterorganicchemistry.com

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final product are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance the efficiency of the synthesis include stoichiometry, reaction time, and temperature.

| Reaction Condition | Effect on Yield and Purity |

| Stoichiometry | Using a large excess of methanol can shift the equilibrium towards the formation of the product, thereby increasing the yield. masterorganicchemistry.com |

| Reaction Time | Typical reaction times range from 12 to 24 hours under reflux conditions to ensure the completion of the esterification process. |

| Catalyst Loading | The concentration of the acid catalyst influences the reaction rate. Sufficient catalyst is required to ensure a reasonable reaction time. |

| Temperature | The reaction is typically carried out at the reflux temperature of methanol to increase the reaction rate. |

Under optimized conditions, yields for the synthesis of this compound are reported to be greater than 70%. The purity of the product is commonly verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any byproducts, which may include partially esterified di-esters or unreacted starting material.

Water Removal Techniques and Equilibrium Shift

Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the yield of the desired ester. masterorganicchemistry.comgoogle.com To overcome this, several techniques are employed to remove water from the reaction mixture and shift the equilibrium to favor product formation.

One common strategy is the use of a large excess of the alcohol reactant, in this case, methanol. masterorganicchemistry.com According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.

Another effective method is the physical removal of water as it is formed. This can be achieved through techniques such as azeotropic distillation with a suitable solvent or the use of dehydrating agents. In some industrial esterification processes, specialized equipment like a liquid film on a hot surface is used for the simultaneous removal of water. google.com Furthermore, the use of certain acidic ion exchange resins can be advantageous as they not only catalyze the reaction but also preferentially absorb the water formed during esterification, effectively removing it from the reaction medium. google.com

Alternative Synthetic Pathways for this compound

Multi-Step Synthesis from Precursors (e.g., bis(2-cyanoethyl) malonate diethyl ester)

Historical synthetic approaches have documented multi-step procedures for the preparation of various tricarboxylate compounds, including this compound. One such pathway involves the use of precursors like bis(2-cyanoethyl) malonate diethyl ester. These classical organic synthesis methods have laid the groundwork for the development of more efficient routes to cyclic polycarboxylate systems.

The general strategy in these multi-step syntheses often involves the construction of the carbon skeleton followed by the introduction or modification of the functional groups. While specific details of the conversion of bis(2-cyanoethyl) malonate diethyl ester to this compound are found in specialized literature, the process would likely involve the hydrolysis of the cyano and ester groups to carboxylic acids, followed by re-esterification with methanol.

Enantioselective Synthesis of Chiral Analogues (if applicable to future research)

The core structure of this compound is achiral. However, the principles of enantioselective synthesis could be applied to create chiral analogues, which could be of interest for future research in areas such as asymmetric catalysis or the development of chiral metal-organic frameworks.

For instance, research in the enantioselective synthesis of chiral cyclopent-2-enones has demonstrated the use of nickel-catalyzed desymmetrization of malonate esters. nih.govresearchgate.net This methodology involves the reaction of alkynyl malonate esters with arylboronic acids in the presence of a chiral phosphinooxazoline/nickel complex. nih.govresearchgate.net While not directly applied to this compound, this approach highlights a potential strategy for creating chiral derivatives by introducing stereocenters into the pentane backbone. Future research could explore adapting such catalytic systems for the asymmetric synthesis of substituted pentane-1,3,5-tricarboxylates, leading to novel chiral building blocks for various applications.

Green Chemistry Approaches in this compound Synthesis

Green chemistry serves as a foundational framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.net In the context of producing this compound, this involves innovations in catalysis and reactor technology to enhance sustainability.

The traditional esterification process often relies on homogeneous mineral acids like sulfuric acid. rsc.org While effective, these catalysts present significant downstream challenges, including equipment corrosion, difficult separation from the product mixture, and the generation of substantial aqueous waste during neutralization. rsc.orgiupac.org

A greener alternative is the use of heterogeneous solid acid catalysts. researchgate.net These materials function as catalysts but exist in a different phase (solid) from the liquid reaction mixture, which vastly simplifies their removal through simple filtration. This approach eliminates the need for aqueous quenching and neutralization steps, significantly reducing waste. iupac.org

Several classes of solid acids are suitable for esterification, including:

Ion-Exchange Resins: Materials like sulfonated polystyrene resins (e.g., Amberlyst-15) are effective but can be limited by low surface area. iupac.org

Sulfonated Carbons: Activated carbon functionalized with sulfonic acid groups provides a renewable and effective catalyst option. acs.org

Mesoporous Silicas: Materials like SBA-15 or MCM-41, functionalized with sulfonic acid groups, offer very high surface areas, which can enhance catalytic activity by providing more accessible active sites. iupac.org

Sulfated Zirconia: This is a superacid catalyst known for its high thermal stability and strong acidic sites, capable of catalyzing esterification with high efficiency. researchgate.net

The use of these catalysts aligns with green chemistry principles by facilitating catalyst recycling and reducing corrosive and environmental hazards. rsc.org

Table 1: Comparison of Liquid vs. Solid Acid Catalysts in Esterification

| Parameter | Liquid Acid (e.g., Sulfuric Acid) | Solid Acid (e.g., Sulfonated Resin, Sulfated Zirconia) |

|---|---|---|

| Catalyst Separation | Difficult; requires neutralization and extraction | Easy; simple filtration |

| Reusability | Not reusable | High reusability over multiple cycles rsc.org |

| Corrosion | High risk of equipment corrosion rsc.org | Minimal corrosion |

| Waste Generation | High; generates large volumes of acidic/saline wastewater iupac.org | Low; minimal waste streams |

| Process Simplicity | Complex downstream processing | Simplified workup |

Shifting from traditional batch reactors to continuous flow systems offers significant advantages for the production of this compound, particularly for scalable and safe manufacturing. researchgate.net A continuous flow process typically involves pumping reactants through a tube or column where the reaction occurs. nih.gov

For the synthesis of this compound, a continuous system can be designed using a packed-bed reactor. In this setup, a column is packed with a solid acid catalyst, and a solution of pentane-1,3,5-tricarboxylic acid in an excess of methanol is continuously pumped through it at a controlled temperature and flow rate. researchgate.net This design offers superior control over reaction parameters, such as temperature and residence time, leading to more consistent product quality and higher yields. The integration of in-line purification and real-time monitoring further enhances efficiency, making it a highly attractive option for industrial-scale production. diva-portal.org

Key benefits of this approach include:

Enhanced Safety: The small reaction volume at any given moment minimizes the risks associated with handling bulk reactants and exothermic reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient thermal control and mixing, preventing local hot spots and byproduct formation.

Scalability: Increasing production capacity is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning larger, more complex batch reactors. researchgate.net

Process Intensification: Combining reaction and separation steps, for instance by using reactive distillation, can lead to higher conversion rates by continuously removing water, a byproduct of esterification. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Production

| Parameter | Batch Reactor | Continuous Flow Reactor (Packed Bed) |

|---|---|---|

| Scalability | Difficult; requires larger vessels and process redesign | Straightforward; longer run times or numbering-up researchgate.net |

| Process Control | Variable; potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk due to large volumes of reactants nih.gov | Inherently safer due to small reaction volume nih.gov |

| Efficiency | Subject to downtime between batches for cleaning and setup | Higher throughput and automation potential |

| Product Consistency | Potential for batch-to-batch variability | High consistency and uniform product quality |

Analytical Methodologies for Purity and Yield Assessment

Accurate assessment of purity and yield is critical for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is employed to characterize this compound and quantify impurities, which may include unreacted starting material or partially esterified di- and mono-esters.

Chromatographic Techniques:

Gas Chromatography (GC): GC is a primary tool for assessing purity by separating the volatile trimethyl ester from less volatile precursors or byproducts. When coupled with a flame ionization detector (FID), it provides quantitative data for yield calculation.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for monitoring the disappearance of the non-volatile pentane-1,3,5-tricarboxylic acid starting material.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation. ¹H NMR is used to identify the methyl ester protons (appearing as a sharp singlet around δ 3.6–3.8 ppm) and the protons of the pentane backbone (multiplets between δ 1.5–2.5 ppm). ¹³C NMR confirms the presence of the carbonyl carbons of the ester groups (around δ 170 ppm) and the methoxy (B1213986) carbons (near δ 52 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups. A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is observed in the region of 1710–1740 cm⁻¹. The C–O ester vibrations are also identifiable near 1250 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for both separation and identification. It confirms the molecular weight of the compound through the molecular ion peak (m/z) and provides a unique fragmentation pattern that serves as a fingerprint for the molecule, helping to distinguish it from impurities. nih.gov For quantification, an internal standard such as trimethyl benzene-1,3,5-tricarboxylate (B1238097) may be used to ensure accuracy.

Table 3: Key Analytical Data for this compound

| Technique | Parameter | Observed Value / Characteristic Peak |

|---|---|---|

| ¹H NMR | Methyl Ester Protons (-COOCH₃) | δ ~3.6–3.8 ppm |

| Pentane Backbone Protons (-CH₂-, -CH-) | δ ~1.5–2.5 ppm | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~170 ppm |

| Methoxy Carbons (-OCH₃) | δ ~52 ppm | |

| IR Spectroscopy | Ester C=O Stretch | 1710–1740 cm⁻¹ |

| Ester C-O Stretch | ~1250 cm⁻¹ | |

| GC-MS (EI) | Molecular Ion Peak (M⁺) | m/z ~246 nih.gov |

| Major Fragment Ions | m/z 215, 186, 155, 113, 85 nih.gov |

Chemical Transformations and Derivatization Strategies of Trimethyl Pentane 1,3,5 Tricarboxylate

Hydrolysis of Ester Groups to Pentane-1,3,5-Tricarboxylic Acidmdpi.combenchchem.com

The hydrolysis of trimethyl pentane-1,3,5-tricarboxylate involves the cleavage of its three methyl ester linkages to yield pentane-1,3,5-tricarboxylic acid and three molecules of methanol (B129727). mdpi.com This conversion can be effectively achieved under either acidic or basic conditions. The presence of water is essential for the reaction, which is typically accelerated by a catalyst.

Acid-Catalyzed Hydrolysis Mechanismsbenchchem.com

The acid-catalyzed hydrolysis of this compound is a reversible process that follows a multi-step mechanism, analogous to the Fischer esterification in reverse. preprints.org The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as sulfuric or hydrochloric acid, which also provides the necessary water for the reaction. researchgate.netmasterorganicchemistry.com

The mechanism proceeds through the following key steps for each ester group:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). researchgate.netmasterorganicchemistry.comresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.netresearchgate.net

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy (B1213986) groups. This converts the methoxy group into a good leaving group (methanol). researchgate.net

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. researchgate.net

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst. masterorganicchemistry.com

This sequence of steps is repeated for the remaining two ester groups to fully convert this compound to pentane-1,3,5-tricarboxylic acid.

Base-Catalyzed Hydrolysis Mechanismsbenchchem.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that effectively drives the reaction to completion. preprints.orgmdpi.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

The mechanism for each ester group can be described as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester group. researchgate.netnih.gov This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. mdpi.comnih.gov

This process is repeated for all three ester groups, resulting in the formation of the trisodium (B8492382) salt of pentane-1,3,5-tricarboxylic acid. A final acidification step is required to protonate the carboxylate and obtain the free pentane-1,3,5-tricarboxylic acid.

Selective Partial Hydrolysis

Achieving selective partial hydrolysis of this compound to yield the corresponding di- or mono-acid is a significant challenge through conventional chemical methods. The three ester groups exhibit similar reactivity, making it difficult to hydrolyze one or two esters while leaving the others intact.

However, enzymatic methods have shown promise for the selective hydrolysis of esters. researchgate.net Lipases, for instance, can exhibit selectivity based on the position of the ester group within the molecule. In the context of triglycerides (triesters of glycerol), lipases can selectively hydrolyze the esters at the sn-1 and sn-3 positions, leaving the ester at the sn-2 position intact. While specific studies on the enzymatic partial hydrolysis of this compound are not widely reported, the principle of enzymatic selectivity could potentially be applied to achieve the desired partial hydrolysis under mild, controlled conditions. This would involve screening different lipases and optimizing reaction parameters such as pH, temperature, and reaction time to favor the formation of the desired partially hydrolyzed products.

Transesterification Reactions with Various Alcoholsmdpi.combenchchem.com

Transesterification is a key transformation of this compound, allowing for the exchange of the methyl groups of the esters with other alkyl or aryl groups from different alcohols. mdpi.com This reaction provides a versatile route to synthesize a wide array of new ester derivatives with tailored properties. The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Catalyst Systems for Transesterification

A variety of catalyst systems can be employed for the transesterification of triesters like this compound. The choice of catalyst depends on the specific alcohol being used and the desired reaction conditions.

Common Catalyst Systems for Transesterification:

| Catalyst Type | Examples | Characteristics |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Effective for a wide range of alcohols, but can require harsh conditions and may lead to side reactions. mdpi.com |

| Lewis Acids | Metal alkoxides (e.g., Sodium methoxide), Metal salts (e.g., ZnCl₂, AlCl₃), Organometallic compounds (e.g., Tin(II) octoate) | Often highly active and can be used under milder conditions. Lewis acids activate the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.compreprints.orgresearchgate.net |

| Heterogeneous Catalysts | Solid acid catalysts (e.g., Sulfated zirconia, Amberlyst-15), Mixed metal oxides | Offer advantages in terms of catalyst separation, recovery, and reusability, contributing to more environmentally friendly processes. mdpi.com |

The selection of the appropriate catalyst is crucial for achieving high conversion and selectivity in the transesterification reaction.

Impact on Steric Hindrance and Hydrophilicity of Derivativesmdpi.com

The choice of alcohol in the transesterification of this compound has a profound impact on the steric and electronic properties of the resulting ester derivatives, which in turn influences their hydrophilicity.

Steric Hindrance:

The steric bulk of the alcohol used in the transesterification reaction directly affects the steric hindrance around the newly formed ester groups.

Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols generally react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols. nih.gov This is due to the increasing steric hindrance around the hydroxyl group, which impedes its approach to the carbonyl carbon of the ester. Using bulkier alcohols will result in derivatives with greater steric crowding around the ester functionalities.

Hydrophilicity:

The hydrophilicity of the resulting ester derivatives can be tuned by the nature of the alcohol used.

Alcohol Chain Length: The length of the alkyl chain of the alcohol plays a significant role. Shorter-chain alcohols, such as ethanol (B145695) and propanol, will produce more hydrophilic derivatives compared to longer-chain alcohols like butanol or hexanol. researchgate.net This is because the longer hydrocarbon chains increase the nonpolar character of the molecule.

Research Findings on the Impact of Alcohol Structure:

| Alcohol Type | Impact on Steric Hindrance | Impact on Hydrophilicity |

| Short-chain primary alcohols (e.g., Ethanol, Propanol) | Low | Relatively High |

| Long-chain primary alcohols (e.g., Octanol, Dodecanol) | Moderate | Low |

| Branched-chain alcohols (e.g., Isopropanol, tert-Butanol) | High | Moderate to Low |

| Alcohols with hydrophilic groups (e.g., Ethylene glycol) | Low to Moderate | High |

This ability to systematically modify the steric and hydrophilic properties of this compound through transesterification makes it a highly adaptable platform for the synthesis of functional molecules with specific properties for a range of applications.

Reduction of Ester Moieties to Alcohols

The three ester groups of this compound can be reduced to their corresponding primary alcohols, yielding pentane-1,3,5-triol. researchgate.net This transformation is a fundamental process in organic synthesis, providing access to a trifunctional aliphatic scaffold.

Powerful reducing agents are typically required to achieve the complete reduction of all three ester groups. Lithium aluminum hydride (LiAlH₄) is a common reagent of choice for this purpose due to its high reactivity towards esters. researchgate.netnih.govresearchgate.net The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This process occurs sequentially for all three ester groups, ultimately leading to the formation of pentane-1,3,5-triol after an aqueous workup. mdpi.com

It is important to note that the reaction with LiAlH₄ is highly exothermic and reacts violently with protic solvents, including water. organic-chemistry.org Therefore, the reaction must be performed under anhydrous conditions, and the workup procedure requires careful, slow quenching of the excess reagent. organic-chemistry.org

Alternative, less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally slow and less effective for the reduction of esters under standard conditions. researchgate.net However, their reactivity can be enhanced by the use of additives or by conducting the reaction at elevated temperatures. Other reducing systems, such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), can also be employed for the reduction of aliphatic esters. researchgate.net

For more controlled or partial reductions, other reagents can be considered. Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent that can selectively reduce esters to aldehydes, particularly at low temperatures (-78 °C). acs.orgmdpi.comnih.gov While the complete reduction to the triol is the primary focus here, the potential for partial reduction highlights the tunability of the reactivity of the ester groups.

The resulting product of the complete reduction, pentane-1,3,5-triol, is a triol with hydroxyl groups at the 1, 3, and 5 positions of a pentane (B18724) chain. nih.govchemspider.comnih.gov This triol is a prochiral molecule, meaning it can be converted into a chiral molecule in a single chemical step.

Functionalization of the Aliphatic Pentane Backbone

Beyond the reactivity of the ester groups, the aliphatic pentane backbone of this compound offers opportunities for further functionalization through the activation of its C-H bonds.

C-H Activation Methodologies

The direct functionalization of unactivated C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-installed functional groups. nih.gov Various transition-metal-catalyzed methods have been developed for the selective activation of aliphatic C-H bonds. mdpi.comacs.org These reactions often employ catalysts based on rhodium, palladium, or ruthenium. researchgate.netresearchgate.netacs.org

For a molecule like this compound, the presence of the three ester groups can influence the site-selectivity of C-H activation. These directing groups can coordinate to the metal catalyst, bringing it into proximity with specific C-H bonds and facilitating their activation. nih.govchemspider.com The most common pathways for directed C-H activation involve the formation of five- or six-membered metallacyclic intermediates. researchgate.net In the case of this compound, this could potentially lead to functionalization at the C2 and C4 positions of the pentane backbone.

Recent advancements have also focused on the functionalization of remote C-H bonds, which are not in close proximity to a directing group. rsc.org Such strategies could potentially allow for the modification of other positions on the pentane chain. Furthermore, radical-based methods, including those initiated by photoredox catalysis, offer an alternative approach to C-H functionalization. nih.gov

While specific studies on the C-H activation of this compound are not extensively reported, the general principles of C-H activation in the presence of ester functionalities suggest that this is a viable strategy for its derivatization. researchgate.net The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity of the functionalization. acs.org

Introduction of Orthogonal Protecting Groups

Following the reduction of the tricarboxylate to pentane-1,3,5-triol, the resulting three hydroxyl groups can be selectively protected to allow for sequential chemical modifications. The use of orthogonal protecting groups, which can be removed under different specific conditions, is a key strategy in the synthesis of complex molecules. acs.org

For a triol like pentane-1,3,5-triol, a variety of protecting groups for alcohols can be employed. Common examples include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES)), acetals (e.g., acetonide from acetone), and benzyl (B1604629) ethers. researchgate.netharvard.edu

The selective protection of one or two of the three hydroxyl groups in pentane-1,3,5-triol can be challenging but is achievable. For instance, the primary hydroxyl groups at the 1 and 5 positions might be selectively protected over the secondary hydroxyl group at the 3 position due to steric hindrance. The formation of a cyclic acetal, such as an acetonide, could protect the 1,3-diol or 1,5-diol moieties, leaving the remaining hydroxyl group free for further reaction. nih.gov The choice of reagents and reaction conditions plays a critical role in achieving the desired selectivity. harvard.edu

Methodologies for the selective synthesis of mono-, di-, and tri-acylated derivatives of triols have been established, often involving the use of temporary protecting groups to achieve the desired substitution pattern. researchgate.net For example, a robust synthesis of a dipalmitate derivative of a triol was achieved by first protecting one hydroxyl group as a tert-butyldiphenylsilyl ether, followed by acylation of the remaining two hydroxyls and subsequent desilylation. researchgate.net

Stereochemical Control in Derivatization

Pentane-1,3,5-triol is a prochiral molecule, as the central carbon (C3) is a prochiral center. This means that the two methylene (B1212753) groups on either side of C3 are enantiotopic. The desymmetrization of such meso-compounds is a powerful strategy for the synthesis of chiral molecules with multiple stereogenic centers. nih.govmdpi.com

Enzyme-catalyzed reactions, particularly with lipases, are well-known for their ability to perform enantioselective acylations of prochiral diols and triols, leading to the formation of chiral esters with high enantiomeric excess. nih.govmdpi.com

In chemical synthesis, chiral catalysts or auxiliaries can be used to achieve stereochemical control during the derivatization of prochiral triols. For instance, the use of chiral diols as additives in certain reactions has been shown to significantly improve enantioselectivity. organic-chemistry.org The formation of a chiral supramolecular transition state through non-covalent interactions can effectively differentiate between the enantiotopic groups of the prochiral substrate. organic-chemistry.org

The diastereoselective acetalization of pseudo-C₂-symmetric 1,3,5-triols has also been reported as a strategy for the synthesis of polyacetates and polypropionates, demonstrating that the stereochemistry of the triol can direct subsequent transformations. acs.org Furthermore, methods for the stereoselective reduction of related cyclic systems, such as 2-chromanols, have been developed where the choice of reducing agent can control the formation of either cis or trans diastereomers. nih.gov This highlights the potential for substrate and reagent control in achieving a desired stereochemical outcome.

The absolute stereochemistry of the resulting chiral diols or triol derivatives can be determined using techniques such as NMR spectroscopy in the presence of chiral solvating agents or by converting them into diastereomeric derivatives with a chiral auxiliary. researchgate.net

Coordination Chemistry and Supramolecular Assembly Based on Trimethyl Pentane 1,3,5 Tricarboxylate Derivatives

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Pentane-1,3,5-Tricarboxylate Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The parent compound, pentane-1,3,5-tricarboxylic acid, derived from the hydrolysis of trimethyl pentane-1,3,5-tricarboxylate, serves as a tritopic organic linker in the synthesis of coordination polymers and MOFs. The arrangement of its three carboxylate groups allows it to coordinate with multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures. rsc.org The synthesis typically involves combining the linker and a metal salt under solvothermal conditions, where the choice of solvent, temperature, and metal ion can influence the resulting framework's dimensionality and topology. rsc.orgresearchgate.net

A convenient and common strategy in MOF synthesis is the in situ generation of the active ligand from a more stable or soluble precursor. nih.gov this compound can be used directly in the synthesis mixture. Under solvothermal conditions, which involve elevated temperatures and the presence of water or other nucleophilic solvents like DMF, the ester groups of the compound undergo hydrolysis. This reaction converts the trimethyl ester into the corresponding pentane-1,3,5-tricarboxylic acid anion in situ. This newly formed tricarboxylate ligand is then available to coordinate with the metal ions present in the reaction vessel to assemble the MOF structure. This approach can sometimes offer better control over the crystallization process compared to using the free acid directly.

The use of linkers with a purely aliphatic backbone, such as pentane-1,3,5-tricarboxylate, imparts unique properties to the resulting MOFs compared to those constructed from rigid aromatic linkers. mdpi.comresearchgate.net

Key influences include:

Conformational Freedom: The sp³-hybridized carbon chain of the pentane (B18724) backbone is highly flexible, capable of adopting various conformations, such as anti and gauche arrangements. mdpi.com This increased conformational freedom can lead to the formation of novel and complex MOF topologies that are not accessible with geometrically rigid linkers. mdpi.comresearchgate.net

Dynamic Frameworks: The flexibility of the aliphatic chain can result in dynamic MOFs that exhibit "breathing" behavior. mdpi.commdpi.com These frameworks can change their structure and pore volume in response to external stimuli like the introduction or removal of guest molecules, which is less common in MOFs built exclusively with rigid aromatic struts. mdpi.com

Pore Environment: The walls of the pores in MOFs constructed from this linker are lined with C-H bonds from the aliphatic backbone. mdpi.com This creates a non-polar, non-aromatic pore environment, leading to host-guest interactions that are distinctly different from the C-H···π and π···π interactions found in aromatic-based MOFs. mdpi.com This difference can be leveraged to achieve unusual adsorption selectivities for specific gases and vapors. researchgate.net

The differences between aliphatic and aromatic tricarboxylate linkers are fundamental to the properties of the resulting MOFs. A prominent example of an aromatic tricarboxylate linker is 1,3,5-benzenetricarboxylic acid (H₃BTC), the organic building block for the well-known MOF, HKUST-1. researchgate.net A comparison highlights the distinct roles these two types of linkers play in MOF architecture.

| Property | Pentane-1,3,5-tricarboxylate (Aliphatic) | 1,3,5-Benzenetricarboxylic acid (Aromatic) |

|---|---|---|

| Core Structure | Flexible, sp³-hybridized carbon chain. | Rigid, planar, sp²-hybridized benzene (B151609) ring. |

| Flexibility | High conformational freedom; linker can bend and rotate, potentially leading to framework flexibility or "breathing". mdpi.commdpi.com | Highly rigid; imposes a fixed 120° angle between carboxylate groups, leading to predictable and stable topologies. rsc.org |

| Electronic Properties | Non-polarizable, saturated hydrocarbon core. Lacks π-system. mdpi.com | Features a delocalized π-electron system. Can participate in π-π stacking and C-H···π interactions. mdpi.com |

| Resulting MOF Topology | Can lead to complex, interpenetrated, or dense structures due to linker adaptability. Structural prediction is more challenging. rsc.org | Facilitates reticular chemistry, allowing for the design of highly porous, isoreticular structures with predictable topologies (e.g., the tbo topology of HKUST-1). rsc.org |

| Host-Guest Interactions | Primarily van der Waals forces and interactions with C(sp³)–H bonds. mdpi.com | Stronger and more diverse interactions, including those involving the aromatic π-system, which can enhance adsorption of certain molecules like benzene. mdpi.com |

| Example MOF | Various experimental structures based on flexible linkers. rsc.org | HKUST-1 ([Cu₃(BTC)₂]), a highly porous material with a large surface area used in gas storage and separation. researchgate.net |

Rational linker design is a powerful method for regulating MOF topologies and functions. nih.govnih.gov Several strategies can be employed to construct MOFs with tunable pore sizes and functionalities using linkers like pentane-1,3,5-tricarboxylate.

Mixed-Linker Approach: One effective strategy is the use of multiple, distinct linkers within the same framework. By combining pentane-1,3,5-tricarboxylate with other linkers of different lengths, geometries, or functionalities (e.g., longer or shorter dicarboxylates), it is possible to systematically vary the pore size and chemical environment of the resulting MOF. mdpi.com

Functionalization: While the aliphatic backbone of pentane-1,3,5-tricarboxylate is chemically inert, it is possible to synthesize derivatives with pendant functional groups attached to the carbon chain. Introducing functionalities such as hydroxyl (-OH) or amino (-NH₂) groups can alter the framework's polarity, create specific binding sites, and enable post-synthetic modification, thereby tuning the material's properties for applications like catalysis or chemical sensing. nih.gov

Control of Interpenetration: The flexibility of the aliphatic linker can sometimes lead to the formation of interpenetrated frameworks, where multiple identical networks are intertwined, reducing the pore volume. Controlling the reaction conditions (e.g., temperature, concentration, solvent system) can influence the degree of interpenetration, providing a method to tune the final porosity of the material. nih.gov

Covalent Organic Frameworks (COFs) Utilizing this compound Building Blocks

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from light elements linked by strong covalent bonds. rsc.org While the use of flexible aliphatic linkers like pentane-1,3,5-tricarboxylate is less common in COF chemistry, which has traditionally favored rigid aromatic building blocks to ensure crystallinity, recent research has demonstrated the successful synthesis of crystalline COFs from flexible monomers. rsc.org The functional carboxylate groups of the pentane-1,3,5-tricarboxylic acid (derived from its trimethyl ester) present potential for incorporation into COF structures through various condensation reactions. researchgate.net

The formation of COFs relies on reversible condensation reactions that facilitate the self-healing process necessary to form a crystalline, ordered framework rather than an amorphous polymer. For a building block like pentane-1,3,5-tricarboxylic acid, several condensation pathways could be envisioned for COF polymerization.

Imide Formation: A plausible route is the condensation reaction between the carboxylic acid groups and multitopic amines to form stable imide linkages. This is a well-established method for creating robust, porous polyimide COFs.

Ester Formation: Condensation with polyols could, in principle, form polyester-based COFs, although achieving the reversibility needed for high crystallinity can be challenging.

Multicomponent Reactions: A more advanced strategy involves one-pot, multicomponent reactions. researchgate.netnih.gov For instance, a three-component Strecker reaction could theoretically combine a tricarbaldehyde derivative of the pentane backbone with an amine and a cyanide source to generate an α-aminonitrile-linked COF. researchgate.net This approach allows for the in situ assembly of complex, functional frameworks from simple starting materials. nih.gov

Pre-design of COF Topologies and Crystal Structures

The design and synthesis of Covalent Organic Frameworks (COFs) are rooted in the principles of reticular chemistry, where the geometry of molecular building blocks dictates the topology of the resulting crystalline porous polymer. nih.govmdpi.com The selection of monomers with specific symmetries and reactive groups allows for the pre-design of COF structures, with common topologies including hexagonal, tetragonal, and rhombic pores. mdpi.com Three-dimensional (3D) COFs, in particular, offer advantages such as enhanced framework rigidity and complex pore systems. liverpool.ac.uk Their construction can be approached by using polyhedral-shaped building units or by controlling the spatial arrangement of planar monomers. liverpool.ac.uk

Despite the established principles of COF design, which often utilize C3-symmetric building units (or "knots") to create extended networks, a review of the available scientific literature reveals a notable absence of studies employing this compound or its parent acid, pentane-1,3,5-tricarboxylic acid, as linkers in COF synthesis. The field has predominantly focused on rigid, aromatic linkers for constructing these frameworks. Consequently, there are no specific research findings on the pre-design or successful synthesis of COF topologies based on the flexible aliphatic backbone of pentane-1,3,5-tricarboxylate.

Supramolecular Self-Assembly of this compound Derivatives

Supramolecular self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. nsysu.edu.tw While derivatives of analogous rigid molecules like benzene-1,3,5-tricarboxamide (B1221032) are known to form well-defined, fiber-like supramolecular polymers, research into the self-assembly of this compound and its derivatives is limited. nih.govrsc.org The flexible aliphatic nature of the pentane backbone presents a different structural paradigm compared to its rigid aromatic counterparts.

Academic investigations suggest that tricarboxylate compounds are valuable as organic linkers in the synthesis of coordination polymers, a process driven by the coordination of carboxylate groups to metal centers. However, detailed studies focusing on the non-covalent self-assembly of this compound derivatives into discrete supramolecular structures are not prevalent in the current body of scientific literature.

Hydrogen Bonding Networks in Self-Assembled Structures

Hydrogen bonding is a critical directional force in the formation of supramolecular architectures. The potential for a molecule to form such networks can be estimated by its number of hydrogen bond donors and acceptors. For pentane-1,3,5-tricarboxylic acid, the parent compound of this compound, computational analysis provides insight into its hydrogen bonding capabilities. nih.gov

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

These computed values indicate that the parent tricarboxylic acid has the requisite functional groups to participate in extensive hydrogen-bonding networks. nih.gov While related cyclic compounds like cyclohexane-1,3,5-tricarboxylic acid have been shown to form complex, interpenetrated hydrogen-bonded networks, specific crystallographic studies detailing the hydrogen-bonding patterns in self-assembled structures of pentane-1,3,5-tricarboxylic acid or its derivatives are not found in the surveyed literature. The formation of hydrogen bonds between the nitrogen atom of a pyridine (B92270) Schiff base and the hydrogen of a carboxylic acid has been shown to shift the C=O stretching vibration in FTIR spectra, confirming the interaction. mdpi.com

Nanoparticle Assembly and Surface Modification

The surface modification of nanoparticles is a key strategy to enhance their biocompatibility, stability, and functionality for biomedical and materials science applications. frontiersin.orgijbiotech.com This functionalization can be achieved through covalent or non-covalent attachment of molecules to the nanoparticle surface. frontiersin.org Common methods include grafting polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972) to the surface to improve properties such as in vivo circulation time or cellular uptake. ijbiotech.commdpi.com

This compound possesses three ester functional groups which could theoretically be utilized in surface modification schemes. For instance, the ester groups could participate in transesterification reactions to covalently link the molecule to a nanoparticle surface possessing appropriate functional groups (e.g., hydroxyls). Alternatively, hydrolysis of the ester groups to the parent pentane-1,3,5-tricarboxylic acid would yield carboxyl groups capable of binding to metal oxide nanoparticle surfaces. Despite this theoretical potential, specific studies demonstrating the use of this compound for nanoparticle assembly or surface modification are not documented in the available research.

Formation of Hierarchical Supramolecular Architectures

Hierarchical self-assembly, where molecules first form primary structures that subsequently organize into larger, more complex architectures, is a hallmark of sophisticated supramolecular systems. nsysu.edu.twnih.gov This process is responsible for creating complex structures in both nature and synthetic chemistry. nih.gov For example, benzene-1,3,5-tricarboxamide (BTA) derivatives are known to self-assemble into nanocolumns driven by hydrogen bonds, which then organize laterally to form liquid crystal phases or three-dimensional organogel networks. nsysu.edu.tw

While the principles of hierarchical assembly are well-established, there is a lack of specific research on the formation of such architectures using this compound or its parent acid. The flexibility of the aliphatic pentane chain, compared to the rigid aromatic core of BTA, would likely lead to different packing motifs and self-assembly behaviors, but these have not been experimentally explored or reported in the literature.

Catalytic Applications of Trimethyl Pentane 1,3,5 Tricarboxylate Derived Materials

Heterogeneous Catalysis with MOFs and COFs Derived from Trimethyl Pentane-1,3,5-Tricarboxylate

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high potential for heterogeneous catalysis. The structure of this compound suggests that its hydrolyzed form, 1,3,5-pentanetricarboxylic acid, could act as an organic linker in the synthesis of such frameworks. However, there is no specific research available on the synthesis and catalytic application of MOFs or COFs using this particular linker.

Active Site Generation within Porous Frameworks

The generation of active sites is a critical step in the design of MOF and COF catalysts. These sites can be introduced through various strategies, including the use of catalytically active metal nodes, functionalization of the organic linkers, or encapsulation of catalytic species within the pores. In theory, a MOF constructed from 1,3,5-pentanetricarboxylic acid could possess open metal sites on its nodes that could function as Lewis acids. Furthermore, the aliphatic backbone of the linker could be functionalized to introduce other catalytic moieties. Despite these possibilities, no studies have been published that detail the generation of active sites in porous frameworks derived specifically from this compound.

Application in Specific Organic Transformations (e.g., Suzuki-Miyaura cross-coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and various MOFs have been explored as catalysts for this transformation. These catalysts typically feature palladium or other transition metals integrated into their structure. While the porous nature of MOFs can offer advantages in terms of catalyst stability and reactant accessibility, there are no documented instances of a MOF or COF derived from this compound being utilized as a catalyst for the Suzuki-Miyaura cross-coupling reaction or any other specific organic transformation.

Recovery and Reusability of Catalytic Systems

A key advantage of heterogeneous catalysts, including MOFs and COFs, is their potential for easy separation from the reaction mixture and subsequent reuse. This improves the economic and environmental sustainability of chemical processes. mdpi.com While the principle of catalyst recovery and reusability is well-established for many MOF- and COF-based systems, the absence of any synthesized catalytic materials from this compound means that their recovery and reusability have not been investigated.

Homogeneous Catalysis Utilizing this compound Derivatives

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center.

Ligand Design for Organometallic Catalysis

The this compound molecule could theoretically be modified to serve as a ligand for organometallic catalysis. For instance, reduction of the ester groups would yield a triol that could act as a tridentate ligand. However, a review of the chemical literature indicates that no derivatives of this compound have been reported as ligands for homogeneous organometallic catalysis.

Role in Asymmetric Catalysis with Chiral Analogues

Asymmetric catalysis is a field focused on the synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. This is often achieved using chiral ligands to create a chiral environment around the metal catalyst. To be employed in asymmetric catalysis, a chiral analogue of this compound would be required. The introduction of chirality could be achieved, for example, by resolving a racemic mixture of a chiral derivative or by synthesizing the ligand from a chiral starting material. At present, there is no published research on the synthesis of chiral analogues of this compound or their application in asymmetric catalysis.

Limited Research on Catalytic Mechanisms of this compound-Derived Materials

Despite its potential as a precursor for catalytic materials, detailed investigations into the catalytic mechanisms and reaction kinetics of materials derived from this compound are not extensively documented in publicly available scientific literature.

While the chemical compound this compound is known and its synthesis is established, its application in the development of catalysts and the subsequent in-depth analysis of their performance remain a largely unexplored area of research. The ester groups within the molecule are theoretically capable of coordinating with metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with catalytic properties. However, specific examples of such materials being synthesized and their catalytic activities being mechanistically studied are not readily found in current research databases.

The primary method for synthesizing this compound involves the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). This process yields the core molecule that could potentially serve as a building block, or "linker," in the construction of more complex catalytic structures. The aliphatic nature of its pentane (B18724) backbone distinguishes it from more commonly studied aromatic tricarboxylate linkers, such as trimethyl 1,3,5-benzenetricarboxylate, suggesting that its derivatives could exhibit unique physical and chemical properties.

In the broader field of catalysis research, significant effort is dedicated to understanding reaction kinetics and mechanisms. Such studies are crucial for optimizing catalyst performance, improving reaction yields, and designing more efficient and selective catalysts. These investigations often involve a combination of experimental techniques and computational modeling to elucidate reaction pathways, determine rate-limiting steps, and understand the role of the catalyst's active sites.

Therefore, a comprehensive discussion on the investigation of catalytic mechanisms and reaction kinetics for this specific class of materials cannot be provided at this time due to the absence of published research in this niche area.

Advanced Materials Applications of Trimethyl Pentane 1,3,5 Tricarboxylate Based Systems

Adsorption and Separation Technologies

The porous nature and tunable properties of MOFs make them excellent candidates for adsorption and separation technologies. cd-bioparticles.net The use of flexible aliphatic linkers, such as those derived from pentane-1,3,5-tricarboxylic acid, can offer distinct advantages in these applications. researchgate.net

Gas Adsorption (e.g., CO2, H2, CH4) and Storage Capacities

MOFs are renowned for their high surface areas and tunable pore sizes, which are critical for efficient gas storage. researchgate.net The incorporation of flexible aliphatic linkers can lead to dynamic frameworks that exhibit "breathing" or "gate-opening" phenomena, where the structure responds to external stimuli like pressure. researchgate.netresearchgate.net This can result in stepped adsorption isotherms, which are beneficial for achieving high working capacities for gas storage.

While specific adsorption data for MOFs based on pentane-1,3,5-tricarboxylate is not widely available in published literature, studies on other aliphatic ligand-based MOFs provide insights into their potential performance. For instance, MOFs constructed with flexible linkers have shown significant promise for CO2 capture. researchgate.net The flexibility of the aliphatic chain in pentane-1,3,5-tricarboxylate could allow for the creation of MOFs with adaptable pores that can selectively adsorb CO2 molecules. The presence of carboxylate groups can also enhance CO2 affinity through favorable electrostatic interactions.

The table below presents representative CO2 adsorption data for some notable MOFs, illustrating the range of capacities that can be achieved. It is anticipated that MOFs derived from pentane-1,3,5-tricarboxylate could exhibit competitive, if not enhanced, performance due to their flexible nature.

Table 1: Comparative CO2 Adsorption Capacities of Various MOFs

| MOF Material | Metal Center | Organic Linker | CO2 Adsorption Capacity (mmol/g) at ~1 atm and 298 K |

| Mg-MOF-74 | Mg | 2,5-dihydroxyterephthalic acid | ~8.6 |

| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | ~4.9 |

| MIL-101(Cr) | Cr | Terephthalic acid | ~3.0 |

| ZIF-8 | Zn | 2-methylimidazole | ~1.3 |

This table is for comparative purposes and includes data for well-studied MOFs. Specific values for pentane-1,3,5-tricarboxylate-based MOFs are not yet reported in the literature.

For H2 and CH4 storage, the lightweight nature of aliphatic linkers could be advantageous in maximizing the gravimetric storage capacity. The design of MOFs with optimal pore sizes and high surface areas is key to achieving high storage densities for these energy carriers.

Selective Gas Separation Mechanisms

The ability to selectively separate gases is crucial for numerous industrial processes, such as natural gas purification and carbon capture. cd-bioparticles.net MOFs can achieve gas separation through several mechanisms, including size exclusion (molecular sieving), kinetic separation, and preferential adsorption based on chemical affinity. cd-bioparticles.net Flexible MOFs, potentially synthesized from pentane-1,3,5-tricarboxylate, can exhibit unique separation behaviors. rsc.org

The dynamic nature of these frameworks can allow for selective "gate-opening" for certain gas molecules while excluding others. mdpi.com For example, a flexible MOF might remain in a closed-pore state in the presence of methane (B114726) but open its pores to allow the entry of carbon dioxide, leading to high separation selectivity. This adaptive sieving is a significant advantage over rigid porous materials. The polarity and chemical environment of the pores, influenced by the carboxylate groups of the linker, would also play a crucial role in the selective adsorption of polar molecules like CO2 over nonpolar molecules like CH4 and N2.

Liquid-Phase Adsorption and Removal

Beyond gas-phase applications, MOFs are also effective adsorbents in the liquid phase for the separation of mixtures and the removal of pollutants. researchgate.netrsc.orgnih.gov The tunability of MOF pore sizes and surface chemistry allows for the selective adsorption of specific molecules from complex liquid mixtures. rsc.org

MOFs based on flexible aliphatic linkers could be particularly useful for the separation of isomers or molecules with similar sizes, where the flexibility of the framework can allow for subtle discrimination. researchgate.net Applications could include the separation of xylene isomers or the removal of organic pollutants from water. For instance, a study on a copper-based MOF with benzene-1,3,5-tricarboxylate (B1238097) demonstrated its effectiveness in the liquid-phase separation of benzene (B151609) from saturated aliphatic hydrocarbons. researchgate.net The flexible nature of a pentane-1,3,5-tricarboxylate linker could offer enhanced selectivity in similar separations.

Sensing Platforms

Luminescent metal-organic frameworks (LMOFs) have emerged as a promising class of materials for chemical sensing. rsc.orgresearchgate.netnih.govrsc.org The luminescence of these materials can be modulated by the presence of specific analytes, leading to a detectable signal. The choice of both the metal ion and the organic linker is critical in designing effective LMOF sensors.

Biosensing Applications

The application of MOFs in biosensing is a rapidly growing field. cd-bioparticles.netrsc.orgnih.gov MOFs can be used to encapsulate and stabilize biomolecules, or their inherent properties can be harnessed for the direct detection of biological targets. rsc.org The high surface area and porous nature of MOFs allow for the high loading of recognition elements, such as enzymes or antibodies, leading to enhanced sensitivity.

Polymeric Materials and Coatings

Trimethyl Pentane-1,3,5-Tricarboxylate as a Polymer Additive or Precursor

This compound serves as a versatile precursor in the synthesis of advanced polymeric materials. Its trifunctional nature, stemming from the three methyl ester groups attached to a flexible pentane (B18724) backbone, allows it to be a building block for branched or cross-linked polymer architectures. The compound's utility as a precursor lies in its ability to undergo reactions such as transesterification or hydrolysis.

Through transesterification, the methyl groups can be exchanged with other alcohols, including diols or polyols, to form new polyester (B1180765) structures. This process is a common strategy for creating aliphatic polyesters. nih.govuliege.be Alternatively, hydrolysis of the ester groups yields the parent molecule, pentane-1,3,5-tricarboxylic acid. This tricarboxylic acid can then be used in traditional polycondensation reactions with diols to produce polyesters. The aliphatic core of the molecule imparts different physical and chemical properties to the resulting polymers compared to those synthesized from aromatic analogues like trimethyl 1,3,5-benzenetricarboxylate. sigmaaldrich.com

Contemporary research highlights the incorporation of tricarboxylate compounds into polymer systems where specific functionality and spatial arrangement are necessary. These compounds are valuable in creating polymers with tailored properties for specialized applications.

Hydrophilic Coatings Development

Hydrophilic polymers are materials that exhibit favorable interactions with water, leading to solubility or swellability, and are used in applications ranging from drug delivery to hydrogels. mdpi.com The development of hydrophilic coatings often involves incorporating polar functional groups into a polymer structure to increase its affinity for water.

While this compound itself is an ester and tends to be more hydrophobic, its derivative, pentane-1,3,5-tricarboxylic acid, is a key component for creating hydrophilic materials. This tricarboxylic acid can be obtained through the hydrolysis of the ester groups of this compound. By incorporating this tricarboxylic acid into a polymer backbone, the resulting material gains a high density of polar carboxyl groups. These groups can engage in hydrogen bonding with water molecules, thereby imparting hydrophilic (water-attracting) or water-swellable characteristics to the polymer. mdpi.com This makes polymers derived from its parent acid potentially suitable for creating hydrophilic coatings or hydrogels for various applications. mdpi.com

Cross-linking Agents in Polymer Synthesis

The molecular architecture of this compound, featuring three reactive ester sites, makes it an ideal candidate to act as a precursor for cross-linking agents in polymer synthesis. Cross-linking is a process that forms a three-dimensional polymer network, transforming thermoplastic materials into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

To be used as a cross-linker, this compound would typically first be converted to its more reactive tri-acid or tri-acyl chloride form. This trifunctional molecule can then react with difunctional monomers, such as diols or diamines. During polymerization, each molecule of the tricarboxylic acid derivative can form bonds with three separate polymer chains, creating a junction point or a "cross-link." The formation of numerous such links throughout the material results in a robust, insoluble, and infusible network structure. The flexible aliphatic chain of the pentane backbone can influence the elasticity and spacing of the resulting polymer network.

Optoelectronic and Photonic Applications

The utility of a material in optoelectronic and photonic applications is highly dependent on its electronic structure. Organic molecules used in these fields typically require conjugated π-electron systems to absorb and emit light or to transport charge.

Luminescent Materials

Luminescent materials, particularly coordination polymers and metal-organic frameworks (MOFs), often derive their properties from the interplay between a metal ion and an organic linker. mdpi.com Research has shown that MOFs constructed with aromatic polycarboxylate ligands, such as benzene-1,3,5-tricarboxylic acid (the aromatic counterpart to the parent acid of this compound), can exhibit significant luminescence. mdpi.comresearchgate.net In these systems, the aromatic linker can absorb ultraviolet energy and efficiently transfer it to a metal center (like a lanthanide ion), which then emits light at a characteristic wavelength. researchgate.net

This compound, however, possesses an aliphatic pentane core. This structure lacks the delocalized π-electrons found in aromatic rings, which are generally responsible for the absorption of UV-visible light. sigmaaldrich.com Consequently, this aliphatic linker is not expected to participate directly in the luminescence process via the "antenna effect." Its role in a luminescent framework would be primarily structural, serving to connect metal ions and build the framework architecture, while the luminescence would need to originate from another component of the material.

Photoactive Frameworks

Photoactive frameworks, such as those used in solar cells or photocatalysis, rely on materials that can absorb light and generate electron-hole pairs. researchgate.net Metal-organic frameworks are being explored for these applications. nih.gov For example, MOFs made from zinc and benzene-1,3,5-tricarboxylate have been used to enhance the performance of photoanodes in dye-sensitized solar cells by reducing electron-hole recombination. researchgate.net

As with luminescent materials, the photoactive properties of these MOFs are often tied to the electronic character of the organic linker. researchgate.net The aliphatic nature of this compound means it does not absorb light in the visible or near-UV spectrum and thus cannot act as a primary photoactive component. However, it can be used as a structural building block to create porous frameworks. In such a material, the compound would serve as a non-photoactive, insulating linker, creating a specific topology and pore environment around other guest molecules or materials that would provide the photoactive function.

Computational and Theoretical Investigations of Trimethyl Pentane 1,3,5 Tricarboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of trimethyl pentane-1,3,5-tricarboxylate at the electronic level.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and calculate key electronic descriptors. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. academie-sciences.fr

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the carbonyl carbons are electron-deficient.

Table 1: Representative Electronic Properties of this compound from DFT Calculations

| Parameter | Representative Value | Description |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule resulting from its charge distribution. |

Computational spectroscopy is a vital tool for interpreting experimental data and confirming molecular structures. Recent advancements have led to the development of hybrid computational approaches that combine molecular dynamics (MD), DFT, and machine learning to generate large-scale, high-quality datasets of predicted spectra. chemrxiv.orgresearchgate.net

For this compound, DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. These calculations can identify characteristic peaks, such as the strong C=O stretching vibrations of the ester groups and the C-O bond vibrations. academie-sciences.fr Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to assign specific signals to the various protons and carbons in the molecule. researchgate.net This is particularly useful for distinguishing between the different methylene (B1212753) and methine protons along the pentane (B18724) backbone and the distinct methyl ester protons.

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopy | Experimental Data (Representative) | Computationally Predicted Data (Representative) |

| IR (cm⁻¹) | ~1735 (C=O stretch), ~1250 (C-O stretch) | 1730-1745 (C=O stretch), 1240-1260 (C-O stretch) |

| ¹H NMR (ppm) | ~3.65 (s, 9H, -OCH₃), ~2.4 (m, 1H, -CH), ~1.9 (m, 4H, -CH₂-) | ~3.6-3.7 (-OCH₃), ~2.3-2.5 (-CH), ~1.8-2.0 (-CH₂-) |

| ¹³C NMR (ppm) | ~172 (C=O), ~52 (-OCH₃), ~40 (-CH), ~30 (-CH₂) | ~170-173 (C=O), ~51-53 (-OCH₃), ~39-41 (-CH), ~29-31 (-CH₂) |

| GC-MS (m/z) | Molecular Ion: 246.11. Top Fragments: 215, 186, 155, 113, 85. nih.gov | Fragmentation patterns can be predicted to match experimental mass spectra. |

Quantum chemical calculations are employed to model reaction pathways, providing insights into reaction mechanisms and kinetics. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, which are critical for optimizing synthesis conditions. nih.gov

The primary synthesis route for this compound is the acid-catalyzed esterification of 1,3,5-pentanetricarboxylic acid with methanol (B129727). DFT calculations can model this reaction by:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the activation energy barrier for each step of the mechanism (e.g., protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water).

This modeling can also be applied to derivatization reactions, such as hydrolysis or transesterification, to predict reaction outcomes and guide experimental design.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. nih.gov